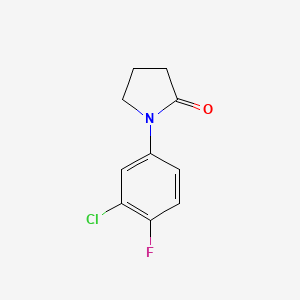
1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a 3-chloro-4-fluorophenyl group
準備方法
The synthesis of 1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable pyrrolidinone precursor. One common method involves the use of N-methylpyrrolidinone (NMP) as a solvent and a base such as potassium carbonate to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound with high purity. These methods often utilize automated systems to control reaction conditions and ensure consistent product quality.
化学反応の分析
1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents such as potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic systems.
科学的研究の応用
1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway.
類似化合物との比較
1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)pyrrolidine: This compound lacks the carbonyl group present in the pyrrolidinone ring, which may affect its reactivity and biological activity.
3-Chloro-4-fluorophenylboronic acid: This compound contains a boronic acid group instead of the pyrrolidinone ring, leading to different chemical properties and applications.
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: This compound is more complex and is used as a tyrosine kinase inhibitor in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinone ring, which confer distinct chemical and biological properties.
特性
分子式 |
C10H9ClFNO |
|---|---|
分子量 |
213.63 g/mol |
IUPAC名 |
1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9ClFNO/c11-8-6-7(3-4-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |
InChIキー |
PEUHMJFLONKQQA-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















